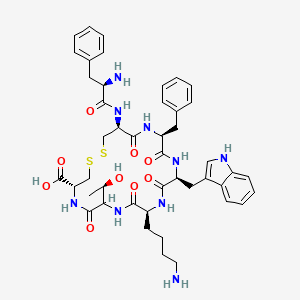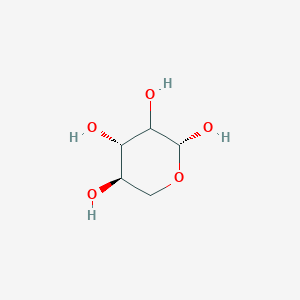
(2R,4S,5R)-oxane-2,3,4,5-tetrol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,4S,5R)-oxane-2,3,4,5-tetrol is a stereoisomer of oxane, a six-membered ring compound containing four hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2R,4S,5R)-oxane-2,3,4,5-tetrol typically involves the use of ephedrines and aldehyde impurities in ethyl acetate. The reaction conditions include dissolving ephedrines in a basic solution and extracting them with ethyl acetate. The aldehydes in ethyl acetate react with ephedrines to form oxazolidines .
Industrial Production Methods: the general approach involves the use of high-purity organic solvents and careful control of reaction conditions to ensure the desired stereochemistry and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: (2R,4S,5R)-oxane-2,3,4,5-tetrol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are typically carried out under controlled conditions to ensure the desired products are obtained.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reaction conditions vary depending on the desired product but generally involve moderate temperatures and controlled pH levels .
Major Products Formed: The major products formed from the reactions of this compound include various oxane derivatives with different functional groups.
Aplicaciones Científicas De Investigación
(2R,4S,5R)-oxane-2,3,4,5-tetrol has several scientific research applications, including its use in the synthesis of polyimide films with high glass transition temperatures and low optical retardation. These films are used in advanced optoelectronic applications . Additionally, the compound is used in the development of polyimide-based nanocomposites for applications in aerospace, microelectronic devices, separation membranes, catalysis, and sensors .
Mecanismo De Acción
The mechanism of action of (2R,4S,5R)-oxane-2,3,4,5-tetrol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to (2R,4S,5R)-oxane-2,3,4,5-tetrol include other oxane derivatives with different stereochemistry and functional groups. These compounds share similar structural features but differ in their chemical and biological properties .
Uniqueness: The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications and distinguishes it from other similar compounds .
Propiedades
Fórmula molecular |
C5H10O5 |
|---|---|
Peso molecular |
150.13 g/mol |
Nombre IUPAC |
(2R,4S,5R)-oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3+,4?,5-/m1/s1 |
Clave InChI |
SRBFZHDQGSBBOR-YQWWZGPCSA-N |
SMILES isomérico |
C1[C@H]([C@@H](C([C@@H](O1)O)O)O)O |
SMILES canónico |
C1C(C(C(C(O1)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2,2-trifluoro-N-[3-[1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-enyl]acetamide](/img/structure/B13401023.png)

![(Z)-but-2-enedioic acid;2-(1-methylpiperidin-4-yl)-4-azatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaene](/img/structure/B13401037.png)

![sodium;5-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carbonyl]oxy-4-oxopentanoate](/img/structure/B13401054.png)
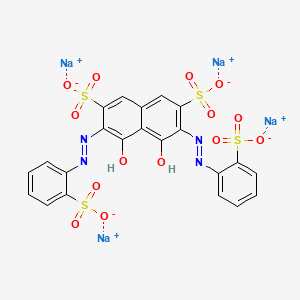
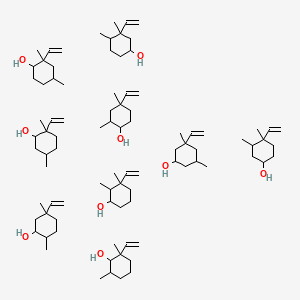
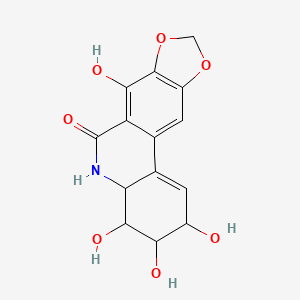

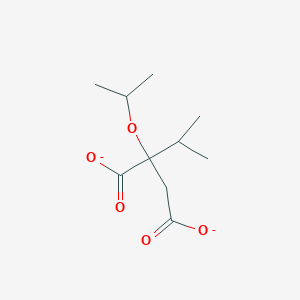
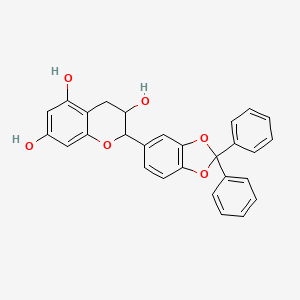
![but-2-enedioic acid;N-ethyl-6,6-dimethyl-N-[[3-[(4-thiophen-3-ylthiophen-2-yl)methoxy]phenyl]methyl]hept-2-en-4-yn-1-amine](/img/structure/B13401094.png)
